

Application Notes and Protocols: Antibacterial Evaluation of Novel Thiazole Derivatives (e.g., C₁₅H₁₆FN₃OS₂)

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Compound of Interest

Compound Name: C₁₅H₁₆FN₃OS₂

Cat. No.: B12619315

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Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive guide to the antibacterial evaluation of novel synthetic compounds, exemplified by the molecular formula **C₁₅H₁₆FN₃OS₂**, which is characteristic of certain thiazole derivatives. The protocols outlined below are standard methodologies for determining the efficacy of new chemical entities against various bacterial strains.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from antibacterial assays. This format allows for a clear and direct comparison of the compound's activity against different bacterial strains.

Table 1: Summary of Antibacterial Activity of Compound **C₁₅H₁₆FN₃OS₂**

Bacterial Strain	Gram Type	Minimum Inhibitory Concentration (MIC) (µg/mL)	Minimum Bactericidal Concentration (MBC) (µg/mL)	Zone of Inhibition (mm) (Disk Diffusion Assay)
Staphylococcus aureus (ATCC 29213)	Gram-positive	Data	Data	Data
Enterococcus faecalis (ATCC 29212)	Gram-positive	Data	Data	Data
Escherichia coli (ATCC 25922)	Gram-negative	Data	Data	Data
Pseudomonas aeruginosa (ATCC 27853)	Gram-negative	Data	Data	Data
Control Antibiotic (e.g., Ciprofloxacin)	-	Data	Data	Data

Experimental Protocols

Detailed methodologies for key antibacterial evaluation experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

- Test compound (**C15H16FN3OS2**) stock solution (e.g., in DMSO)

- Bacterial cultures (e.g., *S. aureus*, *E. coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)

Procedure:

- Bacterial Inoculum Preparation:
 - Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
 - Incubate the broth culture at 37°C until it reaches the log phase of growth.
 - Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.
 - Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5×10^6 CFU/mL.
- Compound Dilution:
 - Perform a two-fold serial dilution of the test compound stock solution in CAMHB across the wells of a 96-well plate.
 - The final volume in each well should be 50 µL.
- Inoculation:
 - Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound.
 - The final concentration of bacteria in each well will be approximately 7.5×10^5 CFU/mL.

- Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
- Incubation and Reading:
 - Incubate the microtiter plate at 37°C for 18-24 hours.
 - The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

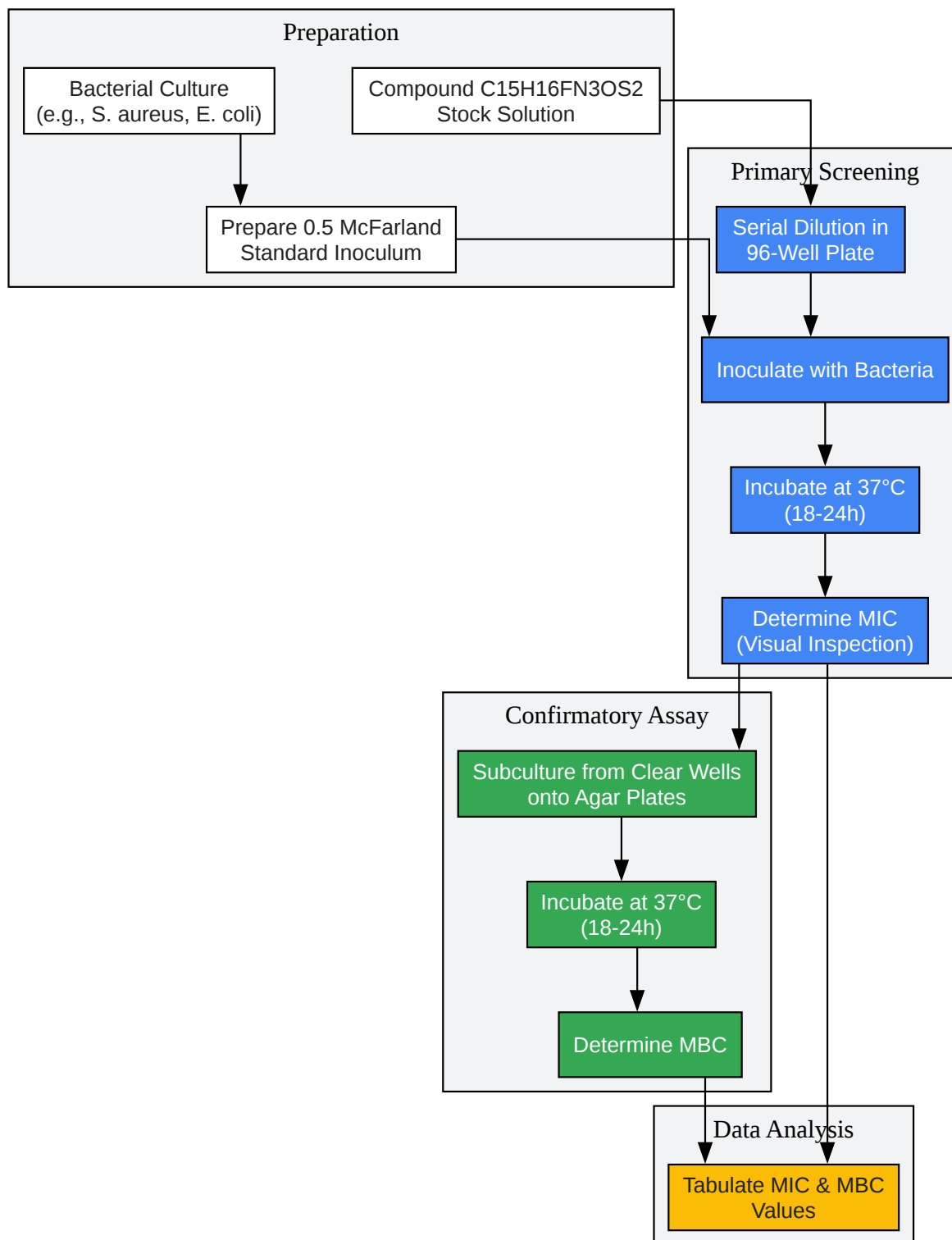
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

- Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
- Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
- Incubate the MHA plate at 37°C for 18-24 hours.
- The MBC is the lowest concentration of the compound that results in a $\geq 99.9\%$ reduction in the initial bacterial inoculum.

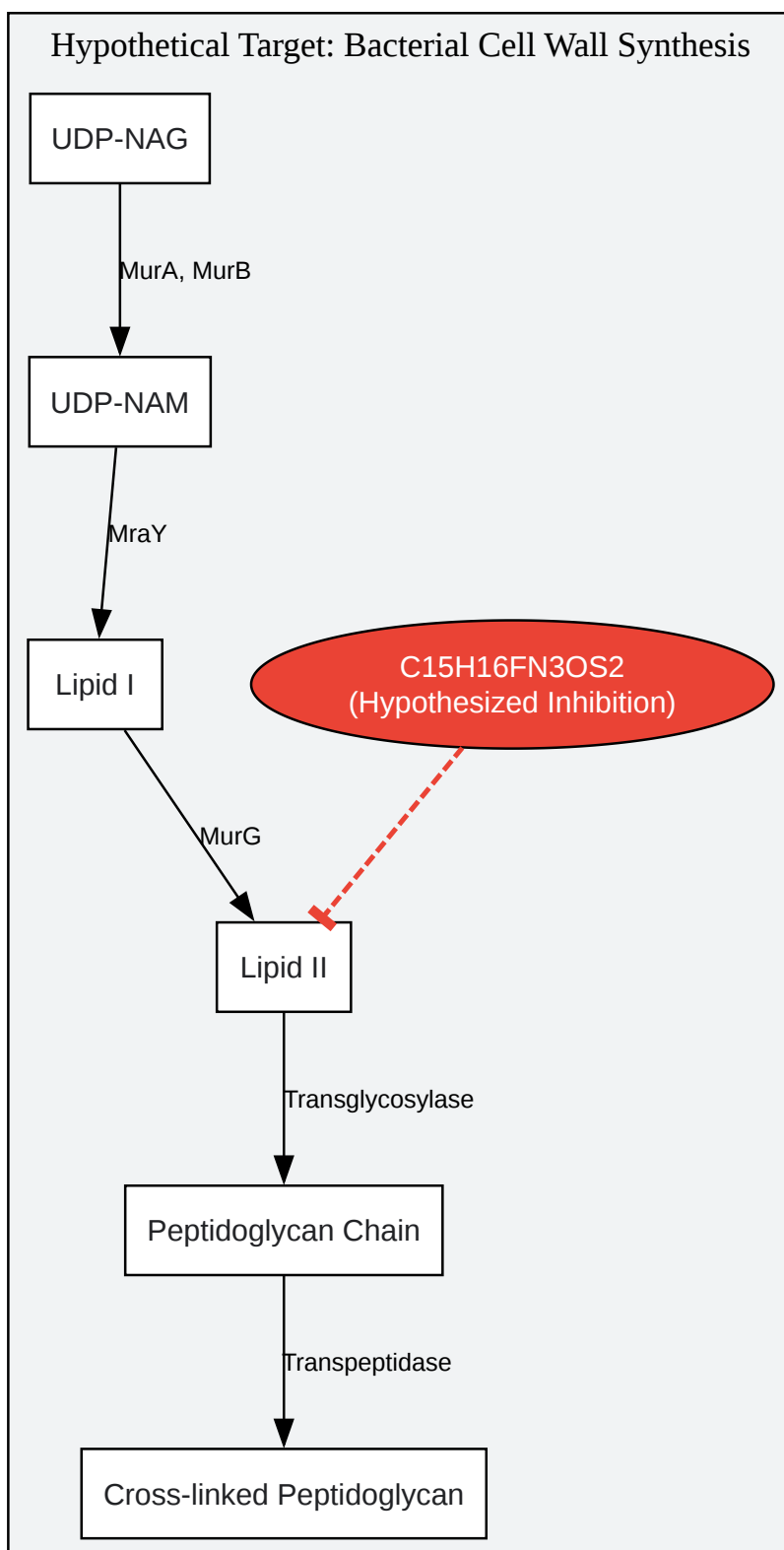
Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for antibacterial evaluation and a potential target pathway.



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Caption: Experimental workflow for determining MIC and MBC of a novel compound.



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Caption: A potential mechanism of action targeting bacterial cell wall synthesis.

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